molecular formula C21H26N2O4 B2626819 N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898441-62-8

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Katalognummer: B2626819
CAS-Nummer: 898441-62-8
Molekulargewicht: 370.449
InChI-Schlüssel: IFZUQOCNRMGQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic organic compound designed for pharmacological and biochemical research. Its molecular structure incorporates a 4H-pyran core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a tetrahydroisoquinoline moiety, a privileged structure found in many biologically active alkaloids and pharmaceutical agents, which may influence receptor binding and selectivity. This specific structural combination suggests potential for investigation in areas such as neuroscience and oncology research, particularly exploring interactions with enzyme or receptor families known to bind similar heterocyclic frameworks. Researchers may find value in this compound as a novel chemical tool for probing signal transduction pathways or as a lead structure in drug discovery programs. The presence of the pyran-4-one (4-oxo-4H-pyran) group can contribute to the molecule's electronic properties and its ability to engage in specific intermolecular interactions, such as hydrogen bonding, which are critical for biological activity . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and is not a guarantee of efficacy or safety. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national regulations.

Eigenschaften

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-3-23(4-2)21(25)15-27-20-14-26-18(11-19(20)24)13-22-10-9-16-7-5-6-8-17(16)12-22/h5-8,11,14H,3-4,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUQOCNRMGQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a substituted pyranone with an isoquinoline derivative, followed by acylation with diethylamine. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of solvent-free or green chemistry approaches to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Moieties

Several compounds in the evidence share the tetrahydroisoquinoline scaffold but differ in substitution patterns and core structures:

N-Benzyl-2-Acetamide Derivatives
  • Example: Compounds 51–55 () feature a tetrahydroisoquinoline core with substitutions at positions 6 and 7, such as methoxy, isopropylphenyl, or naphthyl groups. These compounds exhibit orexin-1 receptor antagonism with varying yields (7–65%) .
  • Key Difference : The target compound replaces the benzyl group with a diethylacetamide and integrates a pyran core, which may alter receptor binding and pharmacokinetics.
Ether-Linked Derivatives
  • Example: Compounds 17a–f () include alkoxy or esterified side chains at the 6-position of tetrahydroisoquinoline. For instance, ethyl 4-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}oxy)butanoate (17e) has a 4-oxobutyrate group, synthesized via nucleophilic substitution (23% yield) .
  • Comparison : The target compound’s pyran-ether linkage may confer enhanced metabolic stability compared to aliphatic ethers in 17a–f.

Analogues with 4-Oxo-4H-Pyran Cores

  • Example: N-(2-Fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS 898420-72-9, ) shares the 4-oxo-pyran structure but substitutes the tetrahydroisoquinoline group with a phenylpiperazine moiety. Its molecular weight (437.46 g/mol) and fluorine substituent suggest distinct solubility and target selectivity .
  • Key Difference : The diethylacetamide group in the target compound likely increases lipophilicity compared to the fluorophenyl group in CAS 898420-72-7.

Substituent Effects on Pharmacological Properties

  • N-Alkyl vs. N-Benzyl Groups: N-Benzyl derivatives (e.g., ) show high affinity for orexin receptors due to aromatic interactions.
  • Oxyacetamide Linkages :
    • Ether linkages (e.g., ) are common in CNS-active compounds. The pyran-oxyacetamide in the target compound could enhance rigidity and binding specificity compared to flexible alkoxy chains .

Analytical Data

  • 1H NMR and Mass Spectrometry : All compounds in the evidence are characterized by 1H NMR (e.g., δ 3.74–3.79 ppm for methoxy groups) and MS (e.g., m/z 489 for compound 17c) . The target compound would require similar analytical validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.